N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-13(2)17(14(3)9-12)21-11-16(20)19-10-15-4-6-18-7-5-15/h4-9H,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQTJZLEHOSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NCC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-pyridinemethanol with 2,4,6-trimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the intermediate 4-(2,4,6-trimethylphenoxy)pyridine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound. The reaction conditions often involve refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the phenoxy group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridine/Thiazole Hybrids
A closely related compound, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide, shares the 2,4,6-trimethylphenoxyacetamide backbone but replaces the pyridin-4-ylmethyl group with a pyridyl-thiazole hybrid. This structural variation enhances its ability to activate the Nrf2-ARE pathway, a key mechanism for combating oxidative stress in neurodegenerative diseases like ALS. The thiazole ring introduces additional hydrogen-bonding capacity, improving interaction with cellular targets compared to the simpler pyridinylmethyl group in the parent compound .
Pyridazinone-Based Acetamides
Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonist activity, driving chemotaxis and calcium mobilization in neutrophils. In contrast, the absence of a pyridazinone ring in N-(pyridin-4-ylmethyl)-2-(2,4,6-TMP-acetamide suggests divergent receptor interactions. The pyridazinone moiety provides a planar, electron-rich system critical for FPR binding, whereas the 2,4,6-TMP group may favor hydrophobic interactions with non-FPR targets .
Anticancer Phenoxy Acetamides
Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (compound 40) demonstrate potent anticancer activity against HCT-1 and MCF-7 cell lines.
Key Research Findings and Implications
- Structural Flexibility vs. Activity : Bulky substituents (e.g., 2,4,6-TMP) improve lipid solubility but may reduce binding to polar targets like FPRs.
- Synthetic Feasibility: Chloroacetamide intermediates (e.g., 2-chloro-N-benzylacetamide) are versatile for alkylation, enabling diverse phenoxy acetamide libraries .
- Oxidative Stress Modulation : Pyridine-thiazole hybrids outperform simpler pyridinylmethyl derivatives in Nrf2 pathway activation, suggesting future modifications for the parent compound .
Biological Activity
N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic organic compound that has attracted considerable interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring attached to a methyl group , which is further linked to an acetamide group substituted with a trimethylphenoxy moiety . This specific arrangement of functional groups imparts distinct chemical properties that facilitate its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites or allosteric sites on target proteins, potentially leading to:
- Inhibition or activation of enzymatic activity
- Modulation of receptor functions
These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Showed an IC50 value of 50 µg/mL.
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies:
- HepG2 (liver cancer) : The compound demonstrated an IC50 value of 0.79 µM, indicating potent inhibitory effects on cell proliferation.
- MDA-MB-468 (breast cancer) : An IC50 value of 0.77 µM was recorded, showcasing its potential as an anticancer therapeutic agent.
The mechanism underlying its anticancer activity may involve the inhibition of specific signaling pathways associated with cancer cell survival and proliferation.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| N-(pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide | Similar to target compound | Moderate | 1.5 µM |
| N-(pyridin-4-ylmethyl)-2-(2,4-dimethylphenoxy)acetamide | Lacks one methyl group on phenoxy | Low | 3.0 µM |
This table illustrates that slight modifications in structure can significantly influence both antimicrobial and anticancer activities.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on HepG2 cells revealed that treatment with this compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, confirming its role in inducing cell death. -
Case Study on Antimicrobial Activity :
In a comparative study against various bacterial strains, the compound was tested alongside standard antibiotics. It demonstrated synergistic effects when combined with amoxicillin against resistant strains of Staphylococcus aureus.
Q & A
Q. What are the common synthetic routes for preparing N-(pyridin-4-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) for etherification of phenolic intermediates .
- Reduction steps : Use of iron powder in acidic media (e.g., HCl) to reduce nitro groups to amines .
- Condensation : Employing coupling agents (e.g., EDC/HOBt) to form acetamide linkages . Critical parameters include pH control during substitution (to avoid side reactions), solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity), and temperature optimization (60–80°C for condensation) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement (e.g., pyridinylmethyl vs. trimethylphenoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- HPLC : Quantifies purity (>95% for pharmacological studies) .
Q. How do solvent polarity and reaction temperature influence the yield of this compound during nucleophilic substitution steps?
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, improving yields by 20–30% compared to non-polar solvents .
- Temperature : Elevated temperatures (80–100°C) accelerate substitution but risk decomposition; microwave-assisted synthesis (40–60°C) optimizes efficiency .
Advanced Research Questions
Q. What strategies can resolve contradictory NMR data between predicted and observed proton environments in derivatives of this compound?
- 2D NMR techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to assign overlapping signals (e.g., distinguishing pyridinylmethyl protons from aromatic phenoxy groups) .
- Dynamic NMR : Identifies conformational exchange in flexible moieties (e.g., acetamide rotamers) .
- Isotopic labeling : ¹⁵N/¹³C labeling clarifies ambiguous environments in pyridine rings .
Q. How can computational chemistry (e.g., DFT calculations) be integrated with experimental data to predict reaction pathways for modifying the pyridinylmethyl moiety?
- Transition state modeling : Density Functional Theory (DFT) calculates activation energies for substitution reactions, guiding solvent and catalyst selection .
- Docking studies : Predict binding affinities of derivatives with biological targets (e.g., enzymes), aiding SAR development .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for bioactivity in analogs of this compound?
- Systematic substitution : Varying substituents on the pyridine or phenoxy groups to assess bioactivity changes (e.g., electron-withdrawing groups enhance enzyme inhibition) .
- Pharmacophore mapping : Identifies critical interaction sites (e.g., hydrogen-bond acceptors in the acetamide group) using molecular overlay techniques .
Q. How do competing reaction mechanisms (e.g., SN1 vs SN2) influence regioselectivity in the synthesis of intermediates for this compound?
- Steric effects : Bulky substituents on the phenoxy group favor SN1 mechanisms, leading to carbocation rearrangements .
- Solvent effects : Polar protic solvents (e.g., ethanol) stabilize SN1 pathways, while polar aprotic solvents promote SN2 .
Q. Methodological Notes
- Data contradiction analysis : Conflicting solubility data (e.g., in DCM vs. DMSO) may arise from crystallinity differences; differential scanning calorimetry (DSC) clarifies polymorphic forms .
- Yield optimization : Design of Experiments (DoE) models (e.g., Box-Behnken) statistically optimize temperature, solvent ratio, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
